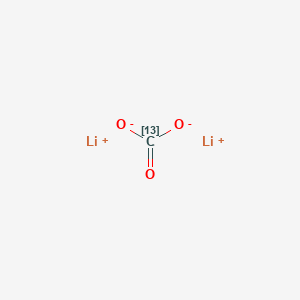
Lithium carbonate-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium carbonate-13C is a compound where the carbon atom is the carbon-13 isotope. This isotope is used as a tracer in various scientific studies due to its unique properties. Lithium carbonate itself is an inorganic compound, the lithium salt of carbonic acid, and is widely used in various applications, including medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium carbonate-13C can be synthesized by reacting lithium hydroxide with carbon dioxide containing the carbon-13 isotope. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the carbonate structure.
Industrial Production Methods
Industrial production of this compound involves the extraction of lithium from lithium-containing ores or brines, followed by purification and isotope enrichment processes. The enriched lithium is then reacted with carbon dioxide containing the carbon-13 isotope to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium carbonate-13C undergoes various types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into lithium oxide and carbon dioxide.
Electrochemical Reactions: In lithium-ion batteries, this compound can participate in electrochemical reactions, forming lithium oxide and releasing carbon dioxide.
Acid-Base Reactions: this compound reacts with acids to form lithium salts and carbon dioxide.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at high temperatures (around 1000 K) in an inert atmosphere such as argon.
Electrochemical Reactions: Involves the use of electrolytes such as lithium bis(trifluoromethanesulfonyl)imide in tetraglyme.
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Thermal Decomposition: Lithium oxide and carbon dioxide.
Electrochemical Reactions: Lithium oxide and carbon dioxide.
Acid-Base Reactions: Lithium salts (e.g., lithium chloride) and carbon dioxide.
Applications De Recherche Scientifique
Lithium carbonate-13C is used in various scientific research applications, including:
Chemistry: As a tracer in nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reactions.
Biology: Used in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Investigated for its potential use in studying the pharmacokinetics of lithium-based drugs.
Industry: Used in the development of advanced materials and in the study of lithium-ion battery mechanisms.
Mécanisme D'action
The mechanism of action of lithium carbonate-13C involves its participation in various chemical and electrochemical processes. In lithium-ion batteries, it acts as a source of lithium ions, which are essential for the battery’s operation. The carbon-13 isotope allows researchers to trace the pathways and interactions of lithium carbonate in these processes, providing valuable insights into the underlying mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: The non-isotopic form of lithium carbonate.
Sodium carbonate-13C: A similar compound where the sodium salt of carbonic acid contains the carbon-13 isotope.
Lithium hydroxide: Another lithium compound used in various applications.
Uniqueness
Lithium carbonate-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable as a tracer in scientific research. This isotopic labeling allows for detailed studies of chemical and biological processes that are not possible with the non-isotopic form of lithium carbonate .
Propriétés
Formule moléculaire |
CLi2O3 |
|---|---|
Poids moléculaire |
74.9 g/mol |
Nom IUPAC |
dilithium;oxo(113C)methanediolate |
InChI |
InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |
Clé InChI |
XGZVUEUWXADBQD-GOCMCNPZSA-L |
SMILES isomérique |
[Li+].[Li+].[13C](=O)([O-])[O-] |
SMILES canonique |
[Li+].[Li+].C(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





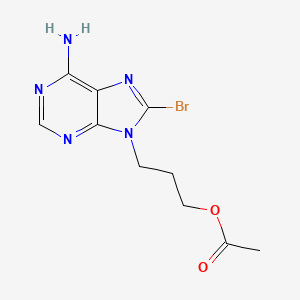

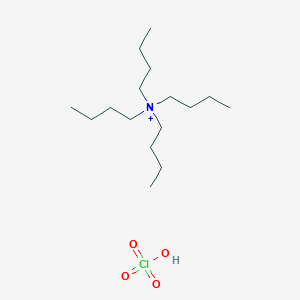
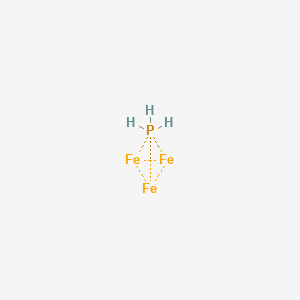
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)

![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)

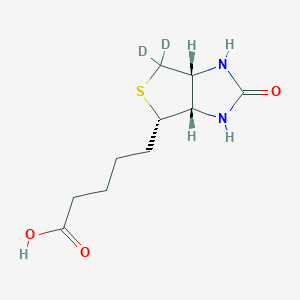
![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)

